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molecular formula C13H19NO2 B8569854 3-(3-tert-Butyl-1,3-oxazolidin-5-yl)phenol CAS No. 88698-98-0

3-(3-tert-Butyl-1,3-oxazolidin-5-yl)phenol

Cat. No. B8569854
M. Wt: 221.29 g/mol
InChI Key: VZCVMXFATWZTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754047

Procedure details

In the manner described in Example 28, m-(benzyloxy)-α-[(tert-butylamino)methyl]benzyl alcohol is reacted with formaldehyde to afford the oxazolidine derivative, which is debenzylated by the procedure of Example 26 to give the title compound.
Name
m-(benzyloxy)-α-[(tert-butylamino)methyl]benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][CH:22]=1)[CH:12]([OH:19])[CH2:13][NH:14][C:15]([CH3:18])([CH3:17])[CH3:16])C1C=CC=CC=1.[CH2:23]=O>>[OH:8][C:9]1[CH:10]=[C:11]([CH:12]2[O:19][CH2:23][N:14]([C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:13]2)[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
m-(benzyloxy)-α-[(tert-butylamino)methyl]benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(CNC(C)(C)C)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1CN(CO1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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